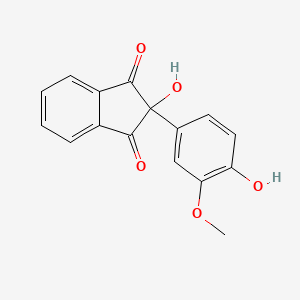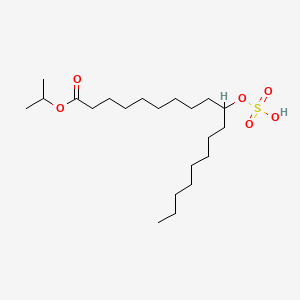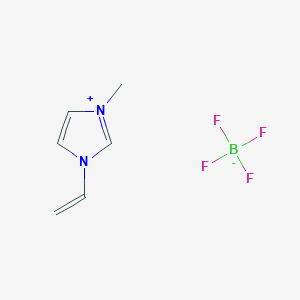
1-Vinyl-3-methylimidazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-3-methylimidazolium tetrafluoroborate is an ionic liquid with the chemical formula C6H9BF4N2. It is known for its unique properties such as high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
1-Vinyl-3-methylimidazolium tetrafluoroborate can be synthesized through a series of chemical reactions. The typical synthetic route involves the alkylation of imidazole with an appropriate alkyl halide, followed by a vinylation reaction. The final step involves the reaction with tetrafluoroboric acid to form the desired ionic liquid . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-Vinyl-3-methylimidazolium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.
Addition: It can undergo addition reactions, particularly with electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Vinyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability.
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and other medical applications.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique properties
Mechanism of Action
The mechanism by which 1-Vinyl-3-methylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The compound interacts with various molecular targets and pathways, facilitating reactions and processes that are otherwise challenging to achieve. Its high ionic conductivity and thermal stability enable it to act as an effective medium for various chemical and biological processes .
Comparison with Similar Compounds
1-Vinyl-3-methylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in lithium-ion batteries and as a reaction medium.
1-Butyl-3-methylimidazolium tetrafluoroborate: Used in hydrogenation reactions and as a working fluid in absorption heat pumps.
1-Vinyl-3-butylimidazolium tetrafluoroborate: Similar in structure but with different alkyl groups, leading to variations in properties and applications.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in various applications.
Properties
Molecular Formula |
C6H9BF4N2 |
|---|---|
Molecular Weight |
195.96 g/mol |
IUPAC Name |
1-ethenyl-3-methylimidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C6H9N2.BF4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h3-6H,1H2,2H3;/q+1;-1 |
InChI Key |
DCQGPHCXSCQPCT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=CN(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)
![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
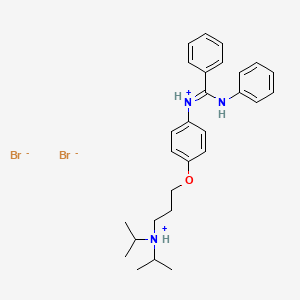
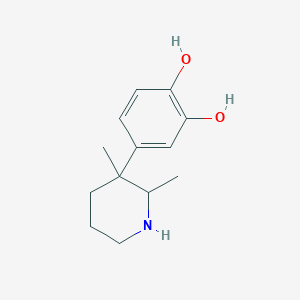
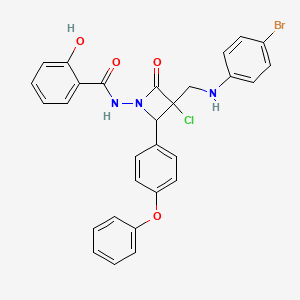
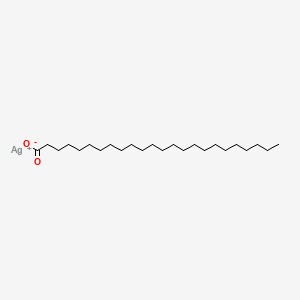
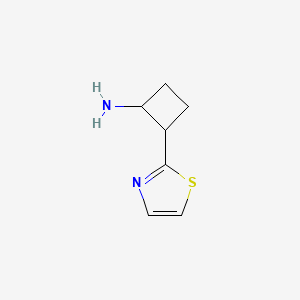
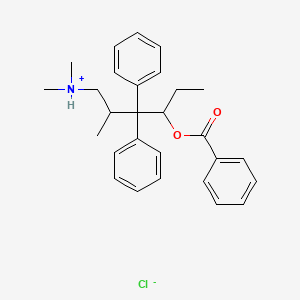

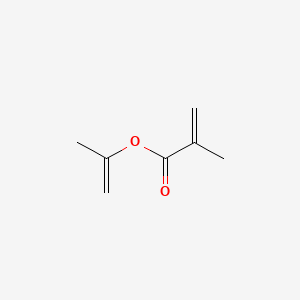
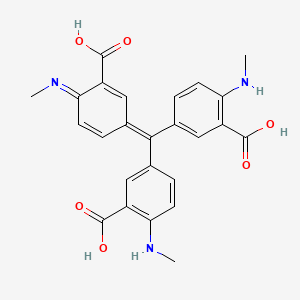
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
